N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide
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Overview
Description
N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide is a complex organic compound that features a piperidine ring substituted with a 4-fluorophenylsulfonyl group and an oxalamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized and functionalized with a 4-fluorophenylsulfonyl group. This step may involve nucleophilic substitution reactions.
Oxalamide Formation: The oxalamide moiety is introduced through a coupling reaction between the piperidine intermediate and an appropriate oxalyl chloride derivative.
Final Coupling: The final product is obtained by coupling the intermediate with a 4-methoxyphenyl group under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Pharmacology: It may serve as a tool compound for studying the pharmacokinetics and pharmacodynamics of related molecules.
Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorophenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide
- 2-(1-((4-Fluorophenyl)sulfonyl)piperidin-2-yl)acetic acid
Uniqueness
N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct biological activities and physicochemical properties compared to similar compounds.
Properties
IUPAC Name |
N-[2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(4-methoxyphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O5S/c1-31-19-9-7-17(8-10-19)25-22(28)21(27)24-14-13-18-4-2-3-15-26(18)32(29,30)20-11-5-16(23)6-12-20/h5-12,18H,2-4,13-15H2,1H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYQHCZKETZBFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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